N-Methyl-1-deoxynojirimycin

説明

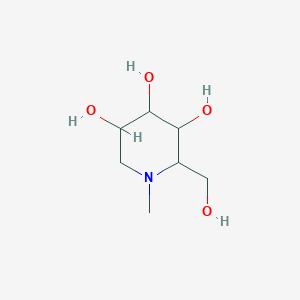

N-Methyl-1-deoxynojirimycin (MdN) is a semisynthetic iminosugar derived from 1-deoxynojirimycin (DNJ) via N-methylation of the nitrogen atom in the piperidine ring. This structural modification confers distinct biochemical properties, including enhanced selectivity for glucosidase I, an enzyme critical for trimming glucose residues during N-linked glycoprotein processing. MdN inhibits the removal of the outermost glucose from the precursor oligosaccharide Glc₃Man₉GlcNAc₂, thereby blocking the maturation of complex-type glycans .

MdN exhibits potent activity at low concentrations (effective at 1 mM in cultured cells) and has been investigated for antiviral, cardioprotective, and antidiabetic applications. For example, it reduces myocardial infarct size in rabbits by inhibiting glycogen-debranching enzyme α-1,6-glucosidase, a mechanism linked to ischemic preconditioning .

特性

IUPAC Name |

2-(hydroxymethyl)-1-methylpiperidine-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4/c1-8-2-5(10)7(12)6(11)4(8)3-9/h4-7,9-12H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKDPDFZMNYDLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(C(C1CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Methyl-1-deoxynojirimycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

69567-10-8 | |

| Record name | N-Methyl-1-deoxynojirimycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

141 - 142 °C | |

| Record name | N-Methyl-1-deoxynojirimycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Starting Material: D-Glucose

A multistep synthesis starting from D-glucose is described in US Patent 4,806,650 :

-

Conversion to Aminosorbitol : D-Glucose is reduced to 1-aminosorbitol (1-amino-1-deoxy-D-glucitol) via catalytic hydrogenation.

-

Protection of Amino Group : The amino group is protected using alkalinically detachable groups (e.g., formyl, acetyl, or trichloroacetyl) to yield intermediates such as N-formyl-1-aminosorbitol.

-

Microbial Oxidation : Protected aminosorbitol is oxidized by Gluconobacter oxidans to form N-protected aminosorbose.

-

Deprotection and Reduction : The protective group is removed under alkaline conditions, followed by reduction with sodium borohydride (NaBH₄) or catalytic hydrogenation to yield N-Me-DNJ.

Key Conditions :

Horner-Wadsworth-Emmons Reaction

A route from methyl α-D-mannopyranoside involves:

-

Allylic Rearrangement : Thermally promoted allylic acid rearrangement of 6-alkylated-8-azido-1,6-octadiene derivatives.

-

Cyclization : Triazoline formation and decomposition to aziridine intermediates.

-

Acid-Catalyzed Ring Expansion : Reaction with acetic acid to form the piperidine core.

Advantages :

-

Enables introduction of quaternary centers adjacent to the nitrogen atom.

-

Stereoselectivity controlled by steric interactions in transition states.

Enzymatic and Microbial Methods

Microbial Oxidation of Protected Aminosorbitols

As detailed in EP Patent 0,477,160 :

-

Substrate Preparation : N-Substituted aminosorbitols (e.g., N-methyl-1-aminosorbitol) are synthesized using methyl formate or dichloroacetate.

-

Oxidation by Gluconobacter spp. : Yields N-methyl-aminosorbose, which is subsequently reduced to N-Me-DNJ.

Optimized Parameters :

-

Microbial Strain : Gluconobacter oxydans (ATCC 19357).

-

Reaction Time : 24–48 hours.

Derivatization of 1-Deoxynojirimycin (DNJ)

Direct N-Methylation

DNJ is methylated using methylating agents:

-

Reagents : Methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

-

Conditions :

Example Protocol :

-

DNJ (1.0 g, 6.1 mmol) is dissolved in methanol (20 mL).

-

K₂CO₃ (2.0 g, 14.5 mmol) and CH₃I (1.5 mL, 24.4 mmol) are added.

-

The mixture is refluxed for 8 hours, filtered, and purified via column chromatography.

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

Stereochemical Control : Ensuring correct configuration at C2, C3, C4, and C5 positions requires chiral catalysts or enzymatic resolution.

-

Protective Group Selection : Trichloroacetyl groups offer stability during microbial oxidation but require harsh deprotection conditions.

-

Scalability : Microbial methods face challenges in bioreactor optimization and product isolation.

Recent Advances

化学反応の分析

科学的研究の応用

Cardioprotection

MOR-14 has been shown to reduce infarct size in ischemic heart conditions. A study involving rabbits demonstrated that pre-treatment with MOR-14 significantly decreased glycogenolysis and lactate accumulation during ischemia, leading to smaller infarct sizes upon reperfusion. The study highlighted the role of protein kinase C (PKC) as a mediator in this cardioprotective effect, suggesting that MOR-14's mechanism extends beyond simple glycogen inhibition .

Anti-diabetic Effects

As an α-glucosidase inhibitor, MOR-14 plays a crucial role in managing blood glucose levels. It inhibits the breakdown of carbohydrates into glucose, thereby reducing postprandial hyperglycemia. This property is particularly beneficial for individuals with type 2 diabetes, as it aids in maintaining stable blood sugar levels .

Inhibition of Viral Glycoprotein Processing

MOR-14 has been utilized to study viral infections, specifically its effect on glycoprotein processing in fowl plague virus-infected cells. The compound inhibits the trimming of glucose residues from N-linked oligosaccharides, which are essential for proper viral glycoprotein maturation and function. This inhibition does not prevent the release of infectious virus but alters the glycosylation pattern of viral proteins, potentially impacting their infectivity .

Impact on Oligosaccharide Processing

Research has indicated that MOR-14 affects oligosaccharide processing in various cell types, including hepatocytes. It alters the glycosylation patterns of proteins such as alpha 1-proteinase inhibitor and alpha 1-acid glycoprotein, leading to the accumulation of high-mannose oligosaccharides. This change can influence protein function and stability, providing insights into cellular glycosylation processes .

Angiogenesis Inhibition

MOR-14 has demonstrated potential as an angiogenesis inhibitor. A study reported that derivatives of 1-deoxynojirimycin could inhibit capillary tube formation in bovine aortic endothelial cells by inducing cell cycle arrest and reducing cell motility. This property may have implications for cancer therapies where inhibiting tumor angiogenesis is crucial .

Summary of Findings

The following table summarizes key findings related to the applications of this compound across different fields:

Clinical Study on Cardioprotection

A clinical study demonstrated that administering MOR-14 prior to ischemic events significantly improved outcomes in rabbit models by reducing myocardial damage through mechanisms involving PKC activation.

Glycoprotein Processing Research

In a virology-focused experiment, researchers treated chicken embryo cells with MOR-14 and observed changes in glycoprotein maturation of fowl plague virus, leading to insights into potential antiviral strategies.

作用機序

N-メチル-1-デオキシノジリマイシンは、主にα-グルコシダーゼを阻害することで作用し、α-グルコシダーゼは炭水化物の加水分解に関与する酵素です。 この阻害はグルコースの吸収を遅らせ、食後血糖値の管理に役立ちます . さらに、N-結合型糖タンパク質の代謝を阻害し、これはその抗ウイルス作用および心臓保護作用に不可欠です .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key differences between MdN and related iminosugars:

Key Findings:

MdN vs. DNJ: MdN is 10–20 times more potent than DNJ in inhibiting complex-type oligosaccharide biosynthesis in intestinal epithelial cells (1 mM vs. 5 mM effective concentration) . DNJ is more broadly used in antidiabetic research due to its α-glucosidase inhibitory effects in the intestine, whereas MdN’s cardioprotective applications are linked to glycogen metabolism modulation .

MdN vs. Castanospermine: Both compounds inhibit glucosidase I and result in Glc₃ManₓGlcNAc₂ oligosaccharides on glycoproteins . Castanospermine shows higher antiviral potency (100 µM reduces SARS-CoV-2 viral load) but requires higher concentrations for cellular effects compared to MdN .

MdN vs. Miglustat: Miglustat’s N-butyl chain enhances oral bioavailability and lysosomal targeting, making it suitable for chronic diseases like Gaucher’s .

生物活性

N-Methyl-1-deoxynojirimycin (MDJN) is a notable compound recognized for its biological activities, particularly as an inhibitor of glycosidases. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, highlighting its significance in various biological processes.

Overview of this compound

This compound is a glucose analogue that primarily functions as an inhibitor of α-glucosidases, enzymes involved in carbohydrate metabolism. Its structural similarity to glucose allows it to interfere with glycoprotein processing and carbohydrate digestion.

- Inhibition of Glycosidases :

- Cardioprotective Effects :

- Impact on Myoblast Fusion :

Antihyperglycemic Effects

MDJN exhibits antihyperglycemic properties by inhibiting α-glucosidase in the intestine, leading to reduced glucose absorption. This mechanism has been explored in diabetic models, demonstrating significant improvements in blood glucose levels and insulin sensitivity .

Case Studies

- A study involving male Sprague-Dawley rats showed that preischemic treatment with MDJN improved left ventricular developed pressure (LVDP) and reduced lactate accumulation during ischemia. The compound was administered at doses of 0.5 mM and 2 mM, resulting in a dose-dependent cardioprotective effect .

- In another experimental setup with rabbits subjected to coronary occlusion, MDJN treatment resulted in a marked reduction of infarct size (to 14±2% from 45±5% in controls), highlighting its potential as a therapeutic agent for cardiac ischemia .

Data Summary

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Sprague-Dawley Rats | Ischemia | 0.5 mM & 2 mM | Improved LVDP; reduced lactate |

| Rabbits | Coronary Occlusion | 25 mg/kg, 50 mg/kg, 100 mg/kg | Reduced infarct size to 14±2% |

Q & A

Q. What is the biochemical mechanism of N-Methyl-DNJ as a glucosidase inhibitor, and how does it differ from other iminosugar analogs?

N-Methyl-DNJ inhibits α-glucosidases by mimicking the transition state of glucose during glycoprotein processing, specifically targeting the trimming of N-linked oligosaccharides in the endoplasmic reticulum. Unlike 1-deoxynojirimycin (DNJ), its N-methylation enhances metabolic stability and reduces polarity, improving tissue penetration. Comparative studies show it has weaker activity against intestinal α-glucosidases but greater specificity for ER α-glucosidase I/II compared to bromoconduritol .

Q. How should researchers design in vitro experiments to evaluate N-Methyl-DNJ’s inhibition of glycoprotein processing?

- Cell Culture Models : Use intestinal epithelial cells (e.g., Caco-2) or hepatocytes, as these exhibit active glycoprotein synthesis.

- Dosage : Test concentrations ranging from 10 μM to 1 mM, accounting for its IC₅₀ of ~50 μM for ER glucosidases .

- Controls : Include 1-deoxymannojirimycin (mannosidase inhibitor) and castanospermine (broad-spectrum glucosidase inhibitor) to assess specificity.

- Readouts : Monitor oligosaccharide profiles via HPLC or lectin-based assays, and validate with metabolic labeling (e.g., ³H-mannose incorporation) .

Q. What are the key considerations for solubilizing and storing N-Methyl-DNJ in laboratory settings?

- Solubility : Dissolve in methanol (10 mg/mL) or aqueous buffers (pH 4–7) with sonication. Avoid DMSO due to potential solvent interactions .

- Storage : Aliquot at −20°C in airtight vials to prevent hygroscopic degradation. Purity (>98%) should be verified via HPLC-ELSD before critical experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic profiles of N-Methyl-DNJ across species?

Discrepancies in plasma half-life (e.g., rapid biphasic clearance in rats vs. prolonged activity in rabbits) may arise from species-specific differences in hepatic uptake or renal excretion. To address this:

- Methodology : Use radiolabeled N-Methyl-DNJ (³H or ¹⁴C) for precise tracking in plasma, liver, and urine .

- Analytical Tools : Employ LC-MS/MS for quantification, as described in mulberry leaf metabolite studies .

- Modeling : Apply compartmental pharmacokinetic models to extrapolate interspecies variability .

Q. What advanced techniques are suitable for quantifying N-Methyl-DNJ in complex biological matrices?

- Direct Analysis in Real Time (DART)-MS : Enables rapid, non-destructive analysis of DNJ analogs in plant extracts with a detection limit of 0.1 ng/mL .

- ¹³C NMR : Identifies structural analogs and quantifies relative concentrations in crude extracts (e.g., mulberry leaves under varying light conditions) .

- Isotope Dilution Assays : Use deuterated internal standards to improve accuracy in plasma/tissue samples .

Q. How does N-Methyl-DNJ’s inhibition of viral glycoprotein processing compare to its effects on mammalian systems?

N-Methyl-DNJ disrupts viral envelope glycoprotein maturation (e.g., HIV-1 gp120), reducing infectivity by ~90% at 1 mM. However, its potency in mammalian cells is context-dependent:

- Contradictions : In cardiac ischemia models, it reduces infarct size by attenuating glycogenolysis, but excessive ER stress may counteract benefits .

- Experimental Design : Use siRNA knockdown of ER glucosidases (e.g., GANAB) to isolate N-Methyl-DNJ’s antiviral vs. metabolic effects .

Q. What strategies can mitigate off-target effects when using N-Methyl-DNJ in long-term studies?

- Dose Optimization : Conduct time-course RNA-seq to identify stress-response pathways (e.g., UPR activation) at varying doses .

- Combinatorial Approaches : Pair with ischemic preconditioning to enhance cardioprotection while lowering required concentrations .

- Structural Modifications : Explore C-alkylated derivatives to improve selectivity, as seen in N-butyl-DNJ studies .

Methodological Challenges and Solutions

Q. How can researchers validate the purity and structural integrity of synthesized or isolated N-Methyl-DNJ?

- Analytical Workflow :

HPLC-DAD/ELSD : Confirm purity (>98%) using a C18 column with isocratic elution (acetonitrile:water, 70:30) .

NMR (¹H/¹³C) : Verify stereochemistry via characteristic signals (e.g., C-1 methyl at δ 2.8 ppm in D₂O) .

High-Resolution MS : Match exact mass (C₇H₁₅NO₄, [M+H]⁺ = 178.1075) .

Q. What experimental controls are critical when studying N-Methyl-DNJ’s impact on ER-associated degradation (ERAD)?

- Positive Controls : Treat cells with tunicamycin (N-glycosylation blocker) or kifunensine (α-mannosidase inhibitor).

- Negative Controls : Use glucosidase-deficient cell lines (e.g., GANAB knockout HEK293) .

- Validation : Monitor ERAD substrates (e.g., α1-antitrypsin null Hong Kong) via cycloheximide chase assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。